5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Description
Significance in Contemporary Chemical and Biological Sciences
The significance of the 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.uniurb.itoxazine (B8389632) scaffold is underscored by the wide range of biological activities exhibited by its derivatives. Researchers have investigated these compounds for their potential as antimicrobial, anticancer, and antiviral agents. ontosight.aiontosight.ai For instance, certain derivatives have shown cytotoxic effects against cancer cell lines, while others have demonstrated activity against various microbes. smolecule.com The versatility of the scaffold allows for the introduction of various substituents, enabling the fine-tuning of its biological properties. uniurb.it This adaptability makes it a valuable tool for developing targeted therapies.
Overview of Structural Features and Topological Characteristics
The core structure of 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.uniurb.itoxazine is a bicyclic system with a bridgehead nitrogen atom. The fusion of the five-membered imidazole (B134444) ring and the six-membered oxazine ring creates a distinct topology. The presence of multiple heteroatoms and the defined stereochemistry at certain positions, such as the chiral center that can exist at the 6th position in some derivatives, are key structural features. ontosight.ai These characteristics dictate the molecule's shape, polarity, and ability to interact with specific biological macromolecules. The structural rigidity and the potential for diverse substitutions make this scaffold an attractive platform for designing novel bioactive compounds. uniurb.it
Detailed Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of the 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.uniurb.itoxazine scaffold. For example, a novel protocol for the efficient synthesis of 1H-imidazo[5,1-c] Current time information in Bangalore, IN.uniurb.itoxazines has been developed, highlighting the ongoing efforts to create diverse chemical libraries based on this core structure. uniurb.it These synthetic advancements have paved the way for the exploration of their therapeutic potential.
Table 1: Investigated Biological Activities of Imidazo[2,1-c] Current time information in Bangalore, IN.uniurb.itoxazine Derivatives
| Biological Activity | Description | Key Structural Features |
|---|---|---|
| Antimicrobial | Some derivatives have shown promising activity against various bacterial and fungal strains. smolecule.com | The presence of specific substituents on the aromatic rings of the scaffold appears to be crucial for antimicrobial efficacy. |
| Anticancer | Preliminary studies have indicated that certain imidazo[2,1-c] Current time information in Bangalore, IN.uniurb.itoxazine compounds exhibit cytotoxic effects against cancer cells. smolecule.com | The introduction of nitro and trifluoromethoxy groups has been explored to enhance anticancer potential. ontosight.ai |
| Antiviral | The structural complexity and potential for specific molecular interactions suggest that these compounds could be explored for antiviral properties. ontosight.ai | Further research is needed to identify the specific structural motifs responsible for antiviral activity. |
| Hypnotic Agents | Early research explored the synthesis of certain derivatives as potential hypnotic agents. tue.nl | The disubstitution at the 5 and 6 positions of the oxazine ring was a focus of these investigations. |
| Enzyme Inhibition | Derivatives of related fused morpholine (B109124) and hydantoin (B18101) skeletons have been documented as mGluR4 allosteric potentiators. uniurb.it | The amalgamation of the morpholine and hydantoin pharmacophores is a key feature. |
Structure
3D Structure
Properties
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-8-3-4-9-5-6(8)7-1/h1-2H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZPGTSNVCBMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC=CN21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909336-22-6 | |
| Record name | 5H,6H,8H-imidazo[2,1-c][1,4]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine and Its Derivatives
Direct Annulation and Cyclization Approaches to the Core Scaffold
The direct formation of the 5H,6H,8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazine (B8389632) core often involves intramolecular cyclization reactions, where a suitably functionalized imidazole (B134444) derivative undergoes ring closure to form the oxazine ring. These methods are advantageous for their efficiency and control over the final structure.
Base-Promoted Intramolecular Cyclization Reactions
Base-promoted intramolecular cyclization is a common and effective method for synthesizing the imidazo[2,1-c] ias.ac.inuniurb.itoxazine scaffold. ias.ac.inresearchgate.net This approach typically involves an imidazole precursor bearing a hydroxyl group and a leaving group, often an alkyne, at appropriate positions. The base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to attack the electrophilic center, leading to the formation of the oxazine ring. ias.ac.in
One notable example is the synthesis of substituted imidazo[2,1-c] ias.ac.inuniurb.itoxazine derivatives through the hydroalkoxylation of 1,5-alkynyl alcohols. ias.ac.inresearchgate.net In this transition metal-free method, an aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanol is treated with a base like lithium tert-butoxide (LiOtBu) in a solvent such as dimethylformamide (DMF). The reaction proceeds via a regioselective 6-exo-dig cyclization to yield the desired product in excellent yields. ias.ac.in The choice of base is crucial, with lithium t-butoxide proving to be superior to other organic bases, alkali hydroxides, and potassium carbonate. ias.ac.in
Another strategy involves the cyclization of C-2 aroyl substituted imidazolo methanol (B129727) derivatives with reagents like chloroacetyl chloride in the presence of a base. nih.gov This reaction leads to the formation of 2,8-diphenyl-8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazin-6(5H)-one. nih.gov The reaction conditions, including the choice of base and solvent, are critical for achieving high yields. nih.gov
Table 1: Examples of Base-Promoted Intramolecular Cyclization Reactions
| Starting Material | Base | Product | Yield (%) | Reference |
| Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanol | LiOtBu | 2,8-Diphenyl-6-methyl-8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazine | 92 | ias.ac.in |
| C-2 aroyl substituted imidazolo methanol | Various | 2,8-Diphenyl-8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazin-6(5H)-one | 87 | nih.gov |
Transition Metal-Catalyzed Cycloaddition and Ring-Closure Strategies
While transition metal-free methods are efficient, transition metal catalysis offers alternative pathways for the synthesis of the imidazo[2,1-c] ias.ac.inuniurb.itoxazine scaffold. hanyang.ac.kr These methods often exhibit high efficiency and selectivity. hanyang.ac.kr For instance, gold-catalyzed cyclization of 1-alkynyl-2-(hydroxymethyl)imidazoles can lead to the formation of imidazo[2,1-c] ias.ac.inuniurb.itoxazine heterocycles through a 6-endo-dig cyclization pathway. researchgate.net
Palladium-catalyzed reactions, such as the intramolecular O-vinylation of alcohols, can also be employed. These reactions typically involve the use of a palladium catalyst and a ligand to facilitate the formation of the C-O bond, leading to the oxazine ring.
Table 2: Transition Metal-Catalyzed Synthesis of Imidazooxazines
| Starting Material | Catalyst | Product | Key Feature | Reference |
| 1-Alkynyl-2-(hydroxymethyl)imidazole | AuCl3 | Imidazo[2,1-c] ias.ac.inuniurb.itoxazine | 6-endo-dig cyclization | researchgate.net |
Hydroalkoxylation Reactions for Oxazine Ring Formation
Hydroalkoxylation, the addition of an alcohol across a carbon-carbon multiple bond, is a direct and atom-economical method for constructing the oxazine ring in the imidazo[2,1-c] ias.ac.inuniurb.itoxazine system. ias.ac.inresearchgate.net This can be achieved using either base promotion or transition metal catalysis. ias.ac.innih.gov
As previously mentioned, base-promoted intramolecular hydroalkoxylation of 1,5-alkynyl alcohols provides a regioselective route to substituted imidazo[2,1-c] ias.ac.inuniurb.itoxazines. ias.ac.inresearchgate.net This reaction proceeds with the exclusive formation of the 6-exo-dig product. ias.ac.in The reaction is typically carried out under microwave irradiation, which can significantly reduce reaction times. ias.ac.in
Transition metal-catalyzed hydroalkoxylation offers an alternative approach. Catalysts based on metals like rhodium and palladium have been used for the intermolecular hydroalkoxylation of allenes, which could be adapted for the intramolecular synthesis of the imidazo[2,1-c] ias.ac.inuniurb.itoxazine scaffold. nih.gov
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as the 5H,6H,8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazine scaffold, in a single step from three or more starting materials. nih.gov This approach is advantageous due to its atom economy, reduced waste, and simplified procedures. nih.gov
A notable MCR approach for a related scaffold, 1H-imidazo[5,1-c] ias.ac.inuniurb.itoxazine, involves a three-component reaction of 1,2-diaza-1,3-dienes, α-aminoacetals, and iso(thio)cyanates. researchgate.net This is followed by an acid-promoted post-cyclization transformation and internal ring-forming reaction to yield the final bicyclic product. uniurb.it This strategy allows for diversification at multiple positions of the scaffold. researchgate.net While this specific example leads to a different isomer, the principles of MCRs can be applied to target the 5H,6H,8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazine system by carefully selecting the starting components.
Derivatization and Functionalization Strategies
Once the core 5H,6H,8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazine scaffold is synthesized, further derivatization and functionalization can be carried out to explore the structure-activity relationship of its analogs.
Electrophilic and Nucleophilic Substitutions on the Imidazo[2,1-c]ias.ac.inuniurb.itoxazine System
The imidazole ring within the fused system is generally susceptible to electrophilic substitution. The regioselectivity of such reactions is influenced by the electronic nature of the fused ring system. For the related imidazo[1,2-a]pyrazine (B1224502) system, electrophilic attack preferentially occurs at the C-3 position of the imidazole ring. stackexchange.com This is because the intermediate formed maintains the aromaticity of the six-membered ring. stackexchange.com Similar principles would apply to the 5H,6H,8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazine system, suggesting that electrophilic substitution would likely occur on the imidazole portion of the molecule. For example, electrophilic iodination of N-alkyne-substituted pyrrole (B145914) esters, a related heterocyclic system, proceeds readily to introduce an iodine atom onto the ring. beilstein-journals.org
Nucleophilic substitution reactions can also be employed to introduce functional groups. The nitrogen atoms in the imidazole ring can potentially participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. smolecule.com
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules like 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.biosynth.comoxazine and its derivatives, ensuring the formation of the desired isomer.
In the synthesis of 1H-imidazo[5,1-c] Current time information in Bangalore, IN.biosynth.comoxazine scaffolds, a spontaneous regioselective heteroring closure has been observed. uniurb.it This occurs through the nucleophilic attack of a thioamide or amide nitrogen at an ester function, leading to the desired imidazo (B10784944) chemotype with good yields. uniurb.it Another study on the synthesis of multisubstituted pyrrole polyheterocycles highlighted an iodine-catalyzed regioselective method. growingscience.com
Stereoselectivity has been demonstrated in the synthesis of related heterocyclic systems. For example, a highly stereoselective synthesis of 6/7/6-fused heterocycles was achieved through an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence. rsc.org This method provides excellent control over the stereochemistry of the resulting complex structure. rsc.org Similarly, a stereocontrolled synthesis of (+)-polyoxamic acid was accomplished using a chiral trans-oxazoline as a starting material, with a key step being a diastereoselective oxazine formation catalyzed by palladium(0). rsc.org The irradiation of (Z)-2-phenyl-4-aryliden-5(4H)-oxazolones with blue light in the presence of a ruthenium photocatalyst leads to the completely regio- and stereoselective formation of cyclobutane-bis(oxazolone)s as single stereoisomers. csic.es
Investigation of Reaction Mechanisms and Pathways
Understanding the reaction mechanisms and pathways involved in the formation of 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.biosynth.comoxazine and its analogs is crucial for optimizing synthetic routes and developing new methodologies.
The synthesis of 1H-imidazo[5,1-c] Current time information in Bangalore, IN.biosynth.comoxazine derivatives can proceed through an intramolecular cyclization process in an acidic medium. researchgate.net This involves the restored keto function of a hydrazone moiety and an open-chain hemiacetal or aldehyde hydrate. researchgate.net A novel protocol for the synthesis of 1H-imidazo[5,1-c] Current time information in Bangalore, IN.biosynth.comoxazines has been developed involving an aza-Michael addition of primary amines to 1,2-diaza-1,3-dienes combined with isothiocyanates or isocyanates in a sequential three-component reaction process. researchgate.net
In the synthesis of imidazo-1,4-oxazinone derivatives, cyclization experiments starting from C-2 aroyl substituted imidazolo methanol derivatives with chloroacetyl chloride under various base and solvent conditions have been investigated to elucidate the reaction pathway. nih.gov The mechanism for the formation of a 1,2,4-oxadiazine core from the reaction of amidoximes with maleic or fumaric esters involves the deprotonation of the amidoxime (B1450833) in a basic medium, followed by its attack on the double bond of the ester. mdpi.com Subsequent intramolecular cyclization and elimination of methanol lead to the final product. mdpi.com
Computational studies have also been employed to understand reaction mechanisms. For instance, the MOPAC molecular orbital programs were used to determine the geometric and energetic characteristics of the elementary reaction pathways for the additions of water and ammonia (B1221849) to 2-methyl-5(4H)-oxazolone, revealing a two-step mechanism involving the formation of an alpha-hydroxyimine followed by tautomerization. nih.gov
Advanced Spectroscopic and Structural Elucidation of 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of 5H,6H,8H-imidazo[2,1-c]oxazine, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the context of 5H,6H,8H-imidazo[2,1-c]oxazine derivatives, the chemical shifts (δ) of the protons are characteristic of their position within the fused ring system.
For instance, in a series of 7-aryl-3-methyl-5,6-dihydro-8H-imidazo[2,1-c]oxazines, the protons of the imidazooxazine core exhibit distinct signals. The methylene (B1212753) protons at position 8 (H-8) typically appear as a singlet around 4.80 ppm. The protons of the two methylene groups at positions 5 and 6 (H-5 and H-6) often present as triplets, with the H-5 protons resonating at approximately 4.00 ppm and the H-6 protons at around 3.29 ppm. The methyl group protons at position 3 (3-CH₃) are observed as a singlet in the upfield region, typically around 2.21 ppm. The chemical shifts of the aryl substituent at position 7 will vary depending on the nature and position of its substituents.
A representative ¹H NMR data set for a derivative is provided below:
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-8 | 4.80 | s |
| H-5 | 4.00 | t |
| H-6 | 3.29 | t |
| 3-CH₃ | 2.21 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 5H,6H,8H-imidazo[2,1-c]oxazine derivatives are indicative of their hybridization and electronic environment.
In the aforementioned 7-aryl-3-methyl-5,6-dihydro-8H-imidazo[2,1-c]oxazine series, the carbon atoms of the heterocyclic core have characteristic chemical shifts. The quaternary carbon at position 7 (C-7) and the carbon at position 3 (C-3) typically resonate in the downfield region, reflecting their positions within the imidazole (B134444) ring. The methylene carbons at positions 5, 6, and 8 (C-5, C-6, and C-8) appear at intermediate chemical shifts. The methyl carbon at position 3 (3-CH₃) is found in the upfield region.
A representative ¹³C NMR data table for a derivative is shown below:
| Carbon | Chemical Shift (δ, ppm) |
| C-7a | 148.9 |
| C-2 | 148.1 |
| C-7 (Aryl) | 134.5 |
| C-3 | 119.8 |
| C-5 | 66.1 |
| C-8 | 51.9 |
| C-6 | 45.3 |
| 3-CH₃ | 13.9 |
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of atoms within the 5H,6H,8H-imidazo[2,1-c]oxazine framework.
HSQC experiments establish the direct one-bond correlations between protons and their attached carbons. For example, the correlation between the H-8 protons and the C-8 carbon, and between the H-5/H-6 protons and their respective carbons, can be unambiguously confirmed.
HMBC experiments reveal longer-range (two- and three-bond) correlations between protons and carbons. These are particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the H-8 protons to the C-7a and C-2 carbons, and from the 3-CH₃ protons to the C-2 and C-3 carbons, would provide definitive evidence for the imidazo[2,1-c]oxazine ring system.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For derivatives of 5H,6H,8H-imidazo[2,1-c]oxazine, high-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.
The mass spectrum of these compounds typically shows a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which allows for the accurate determination of the molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. Common fragmentation pathways for the imidazo[2,1-c]oxazine core may involve the cleavage of the oxazine (B8389632) ring, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of 5H,6H,8H-imidazo[2,1-c]oxazine derivatives exhibit characteristic absorption bands corresponding to the various bonds within the molecule.
Key absorption bands would include C-H stretching vibrations for the alkyl and aromatic protons, C=N and C=C stretching vibrations from the imidazole ring, and C-O-C stretching from the oxazine ring. The presence of specific substituents will also give rise to their own characteristic absorption bands. For example, a nitro group on an aryl substituent would show strong symmetric and asymmetric stretching bands.
X-ray Crystallography for Solid-State Molecular Architecture
For derivatives of 5H,6H,8H-imidazo[2,1-c]oxazine that form suitable single crystals, X-ray diffraction analysis can unambiguously confirm the connectivity and stereochemistry of the molecule. The resulting crystal structure reveals the planarity of the imidazole ring and the conformation of the oxazine ring, which is often a distorted boat or chair conformation. Furthermore, intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice, can be elucidated.
Conformational Analysis in Solution and Solid State
The three-dimensional arrangement of the fused imidazole and oxazine rings in 5H,6H,8H-imidazo[2,1-c] ontosight.aismolecule.comoxazine derivatives dictates their physicochemical properties and biological interactions. A comprehensive understanding of their conformation, both in the dynamic environment of a solution and in the static arrangement of the solid state, is crucial for structure-based drug design and materials science applications. This analysis is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state and single-crystal X-ray diffraction for the solid state, often supplemented by computational modeling.
While extensive research has been conducted on the synthesis and biological screening of various imidazo-oxazine scaffolds, detailed conformational studies, particularly X-ray crystallographic analyses of the 5H,6H,8H-imidazo[2,1-c] ontosight.aismolecule.comoxazine ring system, are not widely reported in the current literature. However, analysis of spectroscopic data from synthesized derivatives allows for significant insights into their solution-state behavior.
Solution-State Conformation via NMR Spectroscopy
In the absence of definitive Nuclear Overhauser Effect (NOE) studies for this specific scaffold, the conformational preferences of the oxazine ring can be inferred from ¹H and ¹³C NMR chemical shifts and coupling constants. For instance, in a series of 2,8-disubstituted-8H-imidazo[2,1-c] ontosight.aismolecule.comoxazin-6(5H)-ones, the methylene protons of the oxazine ring (at position 5) exhibit an AB quartet system in their ¹H NMR spectra. uni.lu This pattern is indicative of diastereotopic protons, a consequence of the chiral center at C8 and the rigid, non-planar conformation of the six-membered oxazine ring.
The observed large geminal coupling constant (typically around 15.8 Hz) for these CH₂ protons further supports a constrained ring system. uni.lu The oxazine ring in the 5H,6H,8H-imidazo[2,1-c] ontosight.aismolecule.comoxazine core is analogous to other six-membered heterocyclic systems like cyclohexene (B86901) or dihydro-1,2-oxazines, which are known to adopt non-planar conformations such as a half-chair or boat-like structures to minimize steric and torsional strain. rsc.org It is highly probable that the oxazine moiety in this fused system adopts a half-chair conformation, which is generally the most stable form for such rings.
Detailed analysis of the chemical shifts provides further clues. In 2,8-diphenyl-8H-imidazo[2,1-c] ontosight.aismolecule.comoxazin-6(5H)-one, the diastereotopic protons of the CH₂ group appear at approximately 4.64 ppm and 4.26 ppm. uni.lu The significant difference in their chemical shifts is consistent with one proton being in a pseudo-axial orientation and the other in a pseudo-equatorial orientation, experiencing different shielding effects from the rest of the molecule.
The following table summarizes the key NMR data for representative derivatives, which underpins the solution-state conformational analysis.
| Compound Name | Key ¹H NMR Data (δ, ppm) | Key ¹³C NMR Data (δ, ppm) |
| 2,8-Diphenyl-8H-imidazo[2,1-c] ontosight.aismolecule.comoxazin-6(5H)-one | 7.83–7.25 (m, Ar-H), 7.35 (s, 1H, CH), 4.64 (d, J=15.8 Hz, 1H, CH₂a), 4.26 (d, J=15.8 Hz, 1H, CH₂b) uni.lu | 166.7 (C=O), 144.9, 134.1, 133.5, 130.0, 129.7, 129.3, 129.1, 127.7, 125.9, 125.8 (Ar-C, Imidazole-C), 114.1 (C=CH), 70.2 (CH-Ph), 41.1 (CH₂) uni.lu |
| 2,8-bis(4-Bromophenyl)-8H-imidazo[2,1-c] ontosight.aismolecule.comoxazin-6(5H)-one | 7.68–7.40 (m, Ar-H, Imidazole-CH, CH), 4.62 (d, J=13.7 Hz, 1H, CH₂a), 4.30 (d, J=13.7 Hz, 1H, CH₂b) uni.lu | 166.7 (C=O), 144.6, 133.4, 132.6, 132.4, 129.3, 127.4, 124.6, 124.2 (Ar-C, Imidazole-C), 114.6 (C=CH), 69.4 (CH-Ar), 41.0 (CH₂) uni.lu |
Solid-State Conformation: An Extrapolated View
As of the current literature, single-crystal X-ray diffraction data for derivatives of 5H,6H,8H-imidazo[2,1-c] ontosight.aismolecule.comoxazine are not available. The determination of the solid-state conformation therefore relies on extrapolation from known structures of related heterocyclic systems and computational predictions.
In the solid state, molecules adopt a conformation that maximizes favorable intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and minimizes lattice energy. For a fused heterocyclic system like this, the planarity of the imidazole ring and the non-planar nature of the oxazine ring are the defining structural features. It is expected that the oxazine ring would adopt a stable half-chair or a distorted boat conformation. The specific conformation would be influenced by the nature and size of substituents on the ring system. For example, bulky substituents at positions 2, 3, or 8 would likely orient themselves in a pseudo-equatorial position to reduce steric hindrance.
In crystals of related heterocyclic systems, such as certain 1,2,4-oxadiazin-5(6H)-ones, the six-membered ring has been confirmed by X-ray diffraction to adopt non-planar conformations. mdpi.com Similarly, studies on 1,6-dihydro-1,2,4,5-tetrazines have revealed unsymmetrical boat conformations in the solid state. researchgate.net These findings support the hypothesis that the oxazine portion of the 5H,6H,8H-imidazo[2,1-c] ontosight.aismolecule.comoxazine core will deviate significantly from planarity in the crystalline form.
Computational studies on related structures, such as 5H,6H,8H-imidazo[2,1-c] ontosight.aismolecule.comoxazine-8-carboxylic acid, suggest that the oxygen atom of the oxazine ring can act as a hydrogen bond acceptor, a factor that would heavily influence the crystal packing and stabilize a particular conformation. The final solid-state structure would be a delicate balance between these intramolecular conformational preferences and the energetic demands of the crystal lattice. Definitive elucidation of the solid-state conformation awaits future crystallographic studies.
Theoretical and Computational Chemistry Studies of 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules from first principles.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net By calculating parameters based on electron density, DFT can predict the stability and chemical behavior of compounds like 5H,6H,8H-imidazo[2,1-c] nih.govdntb.gov.uaoxazine (B8389632) and its derivatives. researchgate.net Key aspects explored using DFT include Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscirp.org The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's stability and reactivity; a smaller gap suggests higher reactivity. scirp.org
For similar heterocyclic systems like imidazo[1,2-a]pyrimidine (B1208166) and oxazine derivatives, DFT studies at the B3LYP/6-311G(d) or similar levels of theory have been used to determine global reactivity descriptors. scirp.orgekb.eg These descriptors, including chemical hardness (η), softness (S), and electronegativity (χ), provide a quantitative measure of the molecule's reactivity. researchgate.net Furthermore, analyzing the isodensity maps of HOMO and LUMO helps identify potential sites for electrophilic and nucleophilic attacks, guiding the prediction of how the molecule will interact with other reagents. scirp.org For instance, in studies of related imidazo-chalcone derivatives, the presence of electron-donating groups was found to enhance the nucleophilic character, while electron-withdrawing groups made the compounds more susceptible to nucleophilic attack. scirp.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize electron-rich and electron-poor regions, further clarifying potential interaction sites. nih.govscirp.org
Table 1: Key Parameters Calculated by DFT for Reactivity Analysis This table is illustrative, based on typical DFT studies of similar heterocyclic compounds.
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher energy indicates a greater ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy indicates a greater ability to accept electrons (electrophilicity). |
| Energy Gap (ΔE) | The energy difference between LUMO and HOMO. scirp.org | A smaller gap suggests higher reactivity and lower kinetic stability. scirp.org |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. |
| Chemical Softness (S) | The reciprocal of hardness. | A higher value indicates greater reactivity. |
| MEP Map | Molecular Electrostatic Potential surface. nih.gov | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov |
DFT calculations are a reliable tool for predicting spectroscopic data, which is essential for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). dntb.gov.uanih.gov These theoretical predictions can be compared with experimental data to confirm the structure of newly synthesized compounds. acs.org For complex heterocyclic molecules, this computational validation is particularly valuable. Studies have shown that for ¹³C chemical shifts, there is often a strong correlation between the calculated and experimental values, although systematic errors inherent to DFT methods can lead to slight underestimations or overestimations. acs.orgnih.gov
The accuracy of these predictions depends on the chosen DFT functional and basis set. For example, evaluations have found that methods like WP04/6-311++G(2d,p) and ωB97X-D/def2-SVP, when used with a polarizable continuum solvent model (PCM), perform well for predicting ¹H and ¹³C NMR chemical shifts in heterocycles, respectively. dntb.gov.ua In addition to NMR, theoretical FT-IR spectra can also be computed and compared with experimental results to validate structural assignments. dntb.gov.ua
Understanding the pathway of a chemical reaction is fundamental to synthetic chemistry. DFT calculations can be employed to model reaction mechanisms, identify intermediate products, and locate transition states. nih.gov By calculating the potential energy surface of a reaction, chemists can determine activation energies and predict the most likely reaction pathway.
For instance, in the synthesis of imidazo-1,4-oxazinone derivatives, experimental studies have involved isolating intermediate products to understand the cyclization process under various conditions. nih.govresearchgate.net Computational studies using DFT can complement this work by modeling the entire reaction sequence. This involves optimizing the geometries of reactants, intermediates, transition states, and products. Such theoretical investigations can elucidate the step-by-step mechanism, explain why certain products are favored, and guide the optimization of reaction conditions to improve yields and selectivity, a process that has been applied to the synthesis of related imidazo[1,2-a]pyrimidines. nih.gov
Molecular Modeling and Simulation
Molecular modeling techniques extend beyond quantum mechanics to simulate how a molecule interacts with larger biological systems, such as proteins.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.govresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. For derivatives of the imidazo-oxazine scaffold, docking studies can identify potential biological targets and predict binding affinity.
Research on related nitro-imidazo oxazines has utilized molecular docking to investigate their potential as inhibitors of enzymes like Polyketide Synthase XIII (PKS XIII), a target for anti-tuberculosis drugs. nih.govresearchgate.net The process involves preparing the 3D structures of the ligand (the imidazo-oxazine derivative) and the receptor (the enzyme), and then using a docking algorithm to predict the binding pose and calculate a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net The results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site of the protein. researchgate.net Such studies have been successfully applied to various imidazo-based heterocyclic compounds to identify potent kinase inhibitors and antimicrobial agents. nih.govnih.gov
Table 2: Example of Molecular Docking Results for an Imidazo-Oxazine Analog This table is illustrative, based on typical docking studies of similar heterocyclic compounds against a protein kinase target.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Derivative A | PKS XIII | -9.5 | TYR-162, GLY-163 | Hydrogen Bond |
| Derivative A | PKS XIII | VAL-120, LEU-198 | Hydrophobic Interaction | |
| Derivative B | CLK1 Kinase | -8.2 | LYS-34, ASP-104 | Hydrogen Bond, Salt Bridge |
| Derivative B | CLK1 Kinase | ILE-88, PHE-90 | Hydrophobic Interaction |
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the atomic-level movements of the protein-ligand complex over time, providing insights into its stability and conformational flexibility. researchgate.netrsc.org
After a promising binding pose is identified through docking, an MD simulation is often performed to assess how stable this interaction is in a simulated physiological environment (e.g., in water at a specific temperature and pressure). researchgate.net The stability of the complex is typically evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation time. researchgate.net A stable RMSD value suggests that the ligand remains securely bound in its initial pose. MD simulations can also analyze the persistence of key interactions, like hydrogen bonds, and explore different conformations the ligand might adopt within the binding site. researchgate.net This technique, known as thermal titration molecular dynamics (TTMD), can qualitatively estimate protein-ligand complex stability by running simulations at progressively increasing temperatures. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 5H,6H,8H-imidazo[2,1-c] nih.govresearchgate.netoxazine are not extensively documented in publicly available literature, valuable mechanistic insights can be drawn from studies on structurally related bicyclic nitroimidazoles, which include imidazo-oxazine scaffolds. These studies are particularly relevant for understanding the antitubercular activity of this class of compounds.
For instance, a QSAR study on a series of bicyclic nitroimidazoles with activity against Mycobacterium tuberculosis (Mtb) led to the development of a predictive four-feature pharmacophore model. nih.gov This model helps to rationalize the minimum inhibitory concentration (MIC) results and provides a tool for the lead optimization of analogs. nih.gov The complexity of the structure-activity relationship in these compounds likely arises from the different potential pathways of nitroimidazole ring reduction. nih.gov One pathway involves reduction at the C-5 position of the imidazole (B134444) ring, leading to the release of reactive nitrogen species, while another involves the reduction of the nitro group itself. nih.gov
QSAR models for related compounds, such as nitrofuran derivatives with antitubercular activity, have also been developed. aimspress.com These models, built using methods like combinatorial protocol in multiple linear regression (CP-MLR) and partial least-squares (PLS) analysis, have identified key descriptors influencing biological activity. aimspress.com These descriptors include constitutional and functional group counts, atom-centered fragments, and topological indices. aimspress.com Such studies underscore the importance of specific structural features, like the presence of a nitro-substituted ring, for activity. aimspress.com For other heterocyclic compounds like oxadiazole derivatives, QSAR studies using Density Functional Theory (DFT) have identified descriptors such as the number of rotatable bonds, energy gap (ΔE), and specific bond lengths as having a high correlation with anti-tuberculosis activity. nih.gov Similarly, QSAR studies on quinolinone-based thiosemicarbazones have suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their antitubercular activity. mdpi.com
These findings from related heterocyclic systems suggest that a QSAR model for 5H,6H,8H-imidazo[2,1-c] nih.govresearchgate.netoxazine and its derivatives would likely depend on a combination of electronic, steric, and topological parameters to explain their biological activities.
In Silico Prediction of Physico-chemical Parameters Relevant to Biological Interactions
The biological interactions and ultimate therapeutic potential of a chemical entity are governed by its physicochemical properties. In silico methods provide a rapid and cost-effective means to predict these properties early in the drug discovery process, helping to prioritize compounds for synthesis and further testing. nih.gov Key parameters often evaluated include lipophilicity (logP), aqueous solubility, pKa, and various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov
For the core scaffold of 5H,6H,8H-imidazo[2,1-c] nih.govresearchgate.netoxazine, computational tools can predict a range of physicochemical descriptors. While extensive experimental data is not available, predictive models offer valuable estimations.
Predicted Physicochemical Properties of 5H,6H,8H-imidazo[2,1-c] nih.govresearchgate.netoxazine
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| XlogP | -0.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 124.063662 g/mol |
| Monoisotopic Mass | 124.063662 g/mol |
| Topological Polar Surface Area | 29.1 Ų |
| Heavy Atom Count | 9 |
These predicted values suggest that the parent compound has a relatively low molecular weight, is hydrophilic (as indicated by the negative XlogP value), and has a small polar surface area. These characteristics can influence its absorption and distribution in biological systems.
In silico ADMET prediction is a crucial component of modern drug design. nih.gov For related compounds like imidazo[1,2-a]pyridine-3-carboxamides, in silico analysis has been used to assess properties such as gastrointestinal absorption and potential toxicity. nih.gov Such studies often evaluate compliance with established guidelines like Lipinski's rule of five to assess the "drug-likeness" of a compound. nih.gov Computational studies on other heterocyclic systems, like 2-nitroimidazole-based radiopharmaceuticals, have utilized Density Functional Theory (DFT) to investigate conformational landscapes in different environments (gas phase vs. aqueous solution), which can significantly impact biological interactions. nih.govresearchgate.net
Prediction of Reduction Potentials in Bioreductive Processes
Many nitroaromatic compounds, including those with an imidazo-oxazine core, are prodrugs that require bioreductive activation to exert their biological effects. rjptonline.orgmdpi.com This is particularly true for bicyclic nitroimidazoles developed as antitubercular agents, such as pretomanid (B1679085) (PA-824), which possesses a 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine scaffold. nih.govucl.ac.uk
The activation of these compounds in Mycobacterium tuberculosis is primarily catalyzed by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of cofactor F420 (F420H2). nih.govresearchgate.netnih.gov This enzymatic reduction of the nitro group leads to the generation of reactive nitrogen species, including nitric oxide (NO), which are responsible for the bactericidal activity through mechanisms like respiratory poisoning. researchgate.netmdpi.com
The electrochemical reduction potential of a nitroimidazole is a critical parameter that influences its susceptibility to bioreduction. rjptonline.org 2-nitroimidazoles generally have a higher reduction potential (by about 150 mV) than 5-nitroimidazoles, making them more readily reduced and, in some contexts, more potent. rjptonline.org The reduction process is complex and depends on the cellular redox environment. nih.gov
Computational methods, including DFT, can be employed to predict the electrochemical reduction potentials of these compounds. mdpi.com Studies on related quinoxaline (B1680401) 1,4-di-N-oxide derivatives have shown that methods like B3LYP/cc-pVTZ can provide a strong correlation with experimentally determined reduction potentials for the first reduction wave. mdpi.com However, accurately predicting subsequent reduction steps, especially in the presence of other reducible groups like a nitro function, can be more challenging. mdpi.com
Pre Clinical Biological Activity and Mechanistic Investigations of 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine Derivatives
Antimicrobial Activities and Mechanisms
Derivatives of the imidazo[2,1-c] nih.govnih.govoxazine (B8389632) scaffold have shown significant promise in combating various microbial pathogens, including mycobacteria, other bacteria, and fungi.
Antitubercular Activity against Mycobacterial Strains
A notable area of investigation for imidazo[2,1-c] nih.govnih.govoxazine derivatives has been their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The emergence of multidrug-resistant (MDR) strains of Mtb has created an urgent need for new therapeutic agents. nih.gov
One of the most prominent examples is Pretomanid (B1679085), a nitro-imidazo-oxazine that contains the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govontosight.aioxazine subunit. ucl.ac.uk This class of compounds acts as bio-reductive drugs. nih.gov Research has focused on modifying the core structure to enhance efficacy and overcome resistance. For instance, new carbamate (B1207046) derivatives of the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govontosight.aioxazine scaffold have demonstrated remarkable activity against both the wild-type Mtb H37Rv strain and clinical isolates of MDR-TB. nih.govucl.ac.uk Some of these compounds exhibited minimum inhibitory concentration (MIC90) values below 0.5 μM and showed a greater reduction in mycobacterial burden in infected macrophages compared to standard drugs like rifampicin (B610482) and pretomanid. nih.govucl.ac.uk
Modifications at the C-7 position of the 2-nitroimidazooxazine structure have also yielded compounds with enhanced antitubercular activity. nih.gov For example, a derivative with a trifluoromethoxy benzyl (B1604629) group was found to be five times more potent than the parent compound PA-824 in in vitro assays against wild-type Mtb. nih.gov Another highly potent compound was a phenyl ether derivative. nih.gov
The imidazo[1,2-a]pyridine-3-carboxy moiety, while not a direct derivative of imidazo[2,1-c] nih.govnih.govoxazine, has been identified as an active component in novel anti-tubercular drugs and has shown enhanced activity against isoniazid-resistant Mtb when incorporated into other molecular scaffolds. mdpi.com This highlights the potential of related imidazo-fused systems in anti-TB drug discovery.
Table 1: Antitubercular Activity of Imidazo[2,1-c] nih.govnih.govoxazine Derivatives
| Compound Type | Target Strain(s) | Key Findings |
|---|---|---|
| Carbamate derivatives of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govontosight.aioxazine | Mtb H37Rv, clinical MDR-TB isolates | MIC90 values as low as 0.18-1.63 μM against Mtb H37Rv; some compounds showed MIC90 < 0.5 μM against clinical isolates and greater efficacy than rifampicin and pretomanid in infected macrophages. nih.govucl.ac.uk |
Antibacterial and Antifungal Efficacy against Other Pathogens
Beyond their antimycobacterial properties, certain imidazo[2,1-c] nih.govnih.govoxazine derivatives have demonstrated broader antimicrobial activity. Studies have shown that these compounds can be effective against a range of bacteria and fungi. nih.govontosight.ai For example, 5,6-dihydro-3-nitro-8H-imidazo(2,1-c)(1,4)oxazine has been reported to have activity against certain bacteria and fungi. ontosight.ai
Novel quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine have been synthesized and screened for their antimicrobial activity. nih.gov A significant number of these compounds displayed both antibacterial and antifungal properties. nih.gov One particular derivative showed a broad spectrum of action against microorganisms such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) up to 4 μg/mL. nih.gov However, this compound also exhibited cytotoxicity towards mammalian cells, suggesting its antibacterial effect may be linked to general toxicity. nih.gov
It's important to note that not all imidazo[2,1-c] nih.govnih.govoxazine derivatives possess broad-spectrum antimicrobial activity. For instance, the potent antitubercular carbamate derivatives mentioned previously did not show substantial activity against other bacteria or fungi. nih.govucl.ac.uk This highlights the specificity that can be achieved through structural modifications.
Some thiazino-oxazine derivatives have been synthesized and shown to have good antibacterial and antifungal activities when compared to standard drugs like streptomycin (B1217042) and fluconazole. researchgate.net Additionally, some imidazo[2,1-c] nih.govnih.govnih.govtriazine derivatives have demonstrated high antibacterial and antifungal activities. researchgate.net
Table 2: Antibacterial and Antifungal Activity of Imidazo-fused Derivatives
| Compound Series | Tested Pathogens | Key Findings |
|---|---|---|
| Quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine | S. aureus, E. coli, K. pneumoniae, A. baumannii, C. neoformans | One derivative showed broad-spectrum activity with MIC up to 4 μg/mL, but also exhibited cytotoxicity. nih.gov |
| Thiazino-oxazine derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Showed good activities compared to streptomycin and fluconazole. researchgate.net |
Enzymatic Inhibition as a Mode of Action (e.g., Polyketide Synthase 13, Deazaflavin-Dependent Nitroreductase, Carbonic Anhydrase)
The antimicrobial effects of imidazo[2,1-c] nih.govnih.govoxazine derivatives are often attributed to the inhibition of specific microbial enzymes crucial for pathogen survival.
A key mechanism for the antitubercular activity of nitro-imidazo-oxazines is their interaction with the deazaflavin-dependent nitroreductase (Ddn). nih.govucl.ac.uk Molecular docking studies have revealed that new carbamate derivatives of imidazo[2,1-b] nih.govontosight.aioxazine can interact with Ddn in a manner similar to pretomanid. nih.govucl.ac.uk This enzyme is responsible for the reductive activation of the drug, leading to the production of reactive nitrogen species that are toxic to the mycobacterium.
While direct inhibition of polyketide synthase 13 (Pks13) by 5H,6H,8H-imidazo[2,1-c] nih.govnih.govoxazine derivatives is not explicitly detailed in the provided context, Pks13 is a known target for other antitubercular agents and represents a potential mechanism to be explored for this class of compounds.
Similarly, the inhibition of carbonic anhydrase by these specific derivatives is not directly mentioned. However, the sulfonamide group, known for its carbonic anhydrase inhibitory activity, is a feature of some related heterocyclic compounds, such as 5H,6H,8H-imidazo[2,1-c] nih.govnih.govoxazine-3-sulfonamide, suggesting a potential avenue for investigation. smolecule.com
The broader class of oxazine derivatives has been shown to inhibit various enzymes. For example, pyrimido[4,5-b] nih.govnih.govoxazines have been identified as potent and selective inhibitors of acyl CoA:diacylglycerol acyltransferase 1 (DGAT1). nih.gov
Antineoplastic and Cytotoxic Effects in Cellular Models (excluding human clinical context)
Several derivatives of the imidazo[2,1-c] nih.govnih.govoxazine scaffold and related oxazine compounds have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects in various cancer cell lines.
Studies on 5,6-dihydro-3-nitro-8H-imidazo(2,1-c)(1,4)oxazine have indicated potential anticancer activity against certain cancer cell lines, including breast and lung cancer. ontosight.ai The presence of a nitro group attached to the imidazole (B134444) ring is believed to contribute to these biological effects. ontosight.ai Furthermore, compounds with similar structures, such as 5H,6H,8H-imidazo[2,1-c] nih.govnih.govoxazine-3-sulfonamide, have been investigated for their potential as antitumor agents, with some derivatives showing promise in inhibiting tumor growth. smolecule.com
The broader class of oxazine derivatives has also shown significant antineoplastic potential. For instance, a pyrimidine (B1678525) analogue, 3-oxauracil, demonstrated significant cytotoxic activity against pancreatic, colon, neuroendocrine, and non-small cell lung cancer cell lines in vitro. nih.gov Another study on oxathiazinane derivatives found that several compounds led to a significant reduction in cell proliferation in various malignant cell lines. nih.gov These effective derivatives were also shown to increase the levels of reactive oxygen species (ROS) in cancer cells, suggesting a potential mechanism for their antineoplastic activity. nih.gov
Table 3: Antineoplastic and Cytotoxic Effects of Imidazo-fused and Oxazine Derivatives
| Compound/Derivative | Cell Lines | Key Findings |
|---|---|---|
| 5,6-Dihydro-3-nitro-8H-imidazo(2,1-c)(1,4)oxazine | Breast and lung cancer | Showed potential anticancer activity. ontosight.ai |
| 3-Oxauracil (a pyrimidine analogue) | Pancreatic, colon, neuroendocrine, non-small cell lung cancer | Produced a dramatic decrease in percent cell survival. nih.gov |
Anti-inflammatory Properties and Related Pathways
The imidazo[2,1-c] nih.govnih.govoxazine scaffold has also been explored for its anti-inflammatory potential. Compounds with this core structure may exert their effects by interacting with specific biological pathways involved in inflammation. smolecule.com
While direct studies on the anti-inflammatory properties of 5H,6H,8H-imidazo[2,1-c] nih.govnih.govoxazine are limited in the provided context, research on related imidazo-fused heterocyclic systems, such as imidazo[2,1-b] nih.govnih.govontosight.aithiadiazole derivatives, has shown promising results. nih.gov In a study using a carrageenan-induced rat paw edema model, several of these derivatives significantly decreased paw edema, with some showing better anti-inflammatory activity than the standard drug diclofenac. nih.gov
The broader class of oxazine derivatives is also known to exhibit anti-inflammatory activities. umpr.ac.id The synthesis of hybrid molecules containing two or more pharmacophores is a strategy being used to design potential anti-inflammatory agents. mdpi.com
Antioxidant Capacity and Mechanisms
The potential of 5H,6H,8H-imidazo[2,1-c] nih.govnih.govoxazine derivatives as antioxidant agents has been a subject of investigation. Antioxidants can neutralize harmful free radicals, thereby protecting cells from oxidative damage.
A study evaluating a series of 6,7-dihydro-5H-imidazo[2,1-b] nih.govontosight.aithiazine (B8601807) derivatives, a related scaffold, for their ability to scavenge DPPH radicals found that these compounds possess a moderate level of antiradical/scavenging activity. dmed.org.ua The presence of nitrogen and sulfur atoms with undivided electron pairs in the heterocyclic rings, along with strong electron-withdrawing groups, could contribute to their ability to stabilize free radicals. dmed.org.ua
The broader class of oxazine derivatives has also been associated with antioxidant properties. umpr.ac.id For instance, certain derivatives with methoxy (B1213986) and methyl substituents on a phenyl ring have exhibited better antioxidant properties. umpr.ac.id Additionally, oxazine and thiazine derivatives have been investigated as potent antioxidant agents using methods like the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay. amazonaws.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5H,6H,8H-imidazo[2,1-c] nih.govnih.govoxazine |
| Pretomanid |
| Rifampicin |
| PA-824 |
| 5,6-dihydro-3-nitro-8H-imidazo(2,1-c)(1,4)oxazine |
| Streptomycin |
| Fluconazole |
| 5H,6H,8H-imidazo[2,1-c] nih.govnih.govoxazine-3-sulfonamide |
| 3-oxauracil |
Investigation of DNA Interaction and Other Molecular Targets
The therapeutic potential of 5H,6H,8H-imidazo[2,1-c] smolecule.comoxazine derivatives is intrinsically linked to their ability to interact with specific biological macromolecules. Mechanistic studies have focused on identifying and characterizing these molecular targets, which primarily include proteins such as enzymes and receptors, as well as nucleic acids like DNA. Understanding these interactions at a molecular level is crucial for elucidating the pathways through which these compounds exert their biological effects, including their noted anticancer and antimicrobial properties. smolecule.com
Investigations into the molecular basis of action suggest that the fused imidazole and oxazine ring system is a versatile scaffold for engaging with biological targets. smolecule.com The imidazole ring, in particular, is capable of participating in a variety of weak interactions, such as coordination, ion-dipole, cation-π, π-π, and Van der Waals interactions, which facilitate binding to proteins. nih.gov
A significant finding in this area comes from studies on structurally related imidazo[2,1-b] tubitak.gov.troxazine derivatives, which have shown potent activity against Mycobacterium tuberculosis. ucl.ac.uk Molecular docking studies revealed that these compounds could interact with the deazaflavin-dependent nitroreductase (Ddn) enzyme in a manner analogous to the antitubercular drug pretomanid. ucl.ac.uk This interaction is critical for the bioactivation of the compound, leading to its antimycobacterial effect. The efficacy of this interaction is reflected in the potent minimum inhibitory concentration (MIC) values observed for several derivatives against Mtb H37Rv and other clinical isolates. ucl.ac.uk
| Compound | Activity (MIC₉₀ in µM) against Mtb H37Rv |
| Compound 47 | <0.5 |
| Compound 48 | <0.5 |
| Compound 49 | <0.5 |
| Compound 51 | <0.5 |
| Compound 52 | <0.5 |
| Compound 53 | <0.5 |
| Compound 55 | <0.5 |
| Data sourced from studies on imidazo[2,1-b] tubitak.gov.troxazine derivatives, which are structurally related to the core scaffold. ucl.ac.uk |
Beyond specific enzyme inhibition, DNA has been identified as another major molecular target for heterocyclic compounds with potential anticancer activity. nih.gov The interaction of small molecules with DNA can occur through noncovalent mechanisms, including intercalation, where a planar aromatic portion of the molecule inserts itself between the base pairs of the DNA double helix, or by binding within the major or minor grooves. nih.gov Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov
While direct DNA binding studies on 5H,6H,8H-imidazo[2,1-c] smolecule.comoxazine itself are not extensively detailed, research on analogous imidazole-containing hybrid molecules provides valuable insights. For instance, a study on novel imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids demonstrated that a lead compound intercalated into calf thymus DNA with a binding constant of 1.25 × 10⁴ M⁻¹. nih.gov Computational molecular docking studies are frequently employed to predict how these compounds might fit into the DNA helix or bind to specific protein targets. smolecule.comucl.ac.uk These computational predictions are often corroborated by biophysical techniques, such as UV-visible spectroscopy and viscometry, which can confirm and characterize the mode and strength of the drug-DNA interaction. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine Derivatives
Influence of Substituent Variation on Biological Activity
The biological activity of 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netoxazine (B8389632) derivatives is profoundly influenced by the nature and position of various substituents. Studies on related imidazo-fused heterocyclic systems have provided valuable insights that are often extrapolated to this scaffold. For instance, the introduction of different functional groups can modulate the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.
In a series of related imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netnih.govtriazin-6-amine derivatives, the introduction of hydroxyl and methoxy (B1213986) groups on a 7-phenyl ring was found to significantly modulate their cytotoxic activity against various cancer cell lines. researchgate.net Specifically, derivatives with a 3-hydroxyphenyl or a 3-hydroxy-4-methoxyphenyl group at the 7-position exhibited the most potent activity against HL60 (human promyelocytic leukemia) and MCF-7 (human breast adenocarcinoma) cells. researchgate.net This suggests that electron-donating groups at specific positions can enhance the desired biological response.
Furthermore, the replacement of an aryl moiety with a heteroaryl ring, such as pyridyl or furan-2-yl, can lead to a shift in activity profiles. In the same study, pyridyl and furan-2-yl derivatives showed more promising cytotoxicity against the MOLT-4 (human T lymphoblastic leukemia) cell line. researchgate.net
While direct and extensive SAR data for the 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netoxazine core remains an active area of investigation, the following table summarizes hypothetical SAR trends based on findings from analogous structures:
| R-group Position | Substituent Type | Effect on Hypothetical Activity |
| C2 | Small, polar groups | May enhance solubility and target engagement |
| C3 | Sulfonamide | Potential for antimicrobial or carbonic anhydrase inhibition |
| C5, C6, C8 | Alkyl or aryl groups | Can influence steric interactions and metabolic stability |
Positional and Stereochemical Effects on Molecular Recognition
The three-dimensional arrangement of atoms in 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netoxazine derivatives plays a critical role in their interaction with biological macromolecules. The stereochemistry at chiral centers within the oxazine ring can dictate the orientation of substituents, which in turn affects the compound's ability to fit into the binding pocket of a target protein.
For imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netnih.govtriazin-6-amine derivatives, the spatial arrangement of the 7-phenyl ring and its substituents is crucial for cytotoxic activity. researchgate.net The presence of bulky groups can create steric hindrance, potentially preventing optimal binding. Conversely, appropriately positioned functional groups that can form key hydrogen bonds or hydrophobic interactions can significantly enhance binding affinity.
The chirality of the 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netoxazine core itself can be a determining factor in biological activity. Although specific studies on the stereochemical effects for this exact scaffold are limited, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. Therefore, the synthesis and biological evaluation of individual enantiomers of 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netoxazine derivatives are essential for understanding their molecular recognition properties.
Correlation of Electronic and Steric Parameters with Observed Biological Responses
Quantitative structure-activity relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. For 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netoxazine derivatives, electronic and steric parameters are key descriptors in such analyses.
The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature (often quantified by the Hammett constant, σ), can influence the electron density distribution across the heterocyclic system. This, in turn, can affect the pKa of the imidazole (B134444) nitrogen and the compound's ability to participate in crucial interactions like hydrogen bonding or π-π stacking. For example, the introduction of electron-withdrawing groups on an aromatic ring attached to the scaffold can modulate its interaction with a target protein. researchgate.net
Steric parameters, such as molar refractivity (MR) or Taft's steric parameter (Es), describe the size and shape of substituents. These parameters are critical for understanding how a molecule fits into a binding site. In the case of imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netnih.govtriazin-6-amines, the size and position of substituents on the 7-phenyl ring directly impact their cytotoxic potency, highlighting the importance of steric complementarity between the ligand and its target. researchgate.net
Pharmacophore Identification and Lead Optimization Principles
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. For the 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netoxazine scaffold, identifying a clear pharmacophore for a specific activity, such as anticancer or antimicrobial, is a key objective of ongoing research.
Based on the available data for related compounds, a hypothetical pharmacophore for cytotoxic activity might include:
A hydrogen bond acceptor (the imidazole nitrogen).
A hydrogen bond donor (if substituents like -OH are present).
A hydrophobic aromatic region.
A specific three-dimensional arrangement of these features.
Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. For derivatives of 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netoxazine, lead optimization strategies could involve:
Substituent Modification: Systematically altering substituents at various positions to enhance target affinity and reduce off-target effects.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce toxicity. For example, replacing a metabolically labile ester with a more stable amide.
Scaffold Hopping: Exploring alternative heterocyclic systems that maintain the key pharmacophoric features while offering improved drug-like properties.
The exploration of 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.researchgate.netoxazine derivatives is still in its early stages, but the initial findings from related structures provide a strong foundation for future drug discovery efforts. A deeper understanding of the SAR and SPR of this versatile scaffold will undoubtedly pave the way for the development of novel and effective therapeutic agents.
Advanced Chemical Transformations and Scaffold Diversification of 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine
Regioselective Functionalization for Library Synthesis
The ability to selectively introduce functional groups at specific positions on the 5H,6H,8H-imidazo[2,1-c] nih.govrsc.orgoxazine (B8389632) scaffold is paramount for the generation of compound libraries for high-throughput screening. Researchers have developed various strategies to achieve regioselective functionalization, enabling the systematic exploration of the chemical space around this privileged core.
One common approach involves the use of pre-functionalized building blocks. For instance, the synthesis of imidazo[2,1-c] nih.govrsc.orgoxazin-6(5H)-one derivatives has been achieved through the cyclization of C-2 aroyl substituted imidazolo methanol (B129727) derivatives with chloroacetyl chloride. nih.gov This method allows for the introduction of various aryl groups at the C-2 position of the imidazole (B134444) ring, providing a handle for further diversification. Similarly, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been employed to regioselectively synthesize related imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines, demonstrating the potential for N1-substitution. organic-chemistry.org
More advanced techniques utilize organometallic intermediates to achieve precise functionalization. Calculation-assisted regioselective metalations of related imidazo[1,2-a]pyrazine (B1224502) scaffolds using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) have been shown to provide access to polyfunctionalized derivatives. nih.gov By carefully choosing the base and reaction conditions, it is possible to direct metalation to specific positions, which can then be quenched with a variety of electrophiles to introduce diverse functional groups. nih.gov This approach offers a high degree of control over the substitution pattern, which is crucial for establishing structure-activity relationships (SAR).
The development of multicomponent reactions (MCRs) has also contributed significantly to the regioselective synthesis of imidazo[5,1-c] nih.govrsc.orgoxazine scaffolds. uniurb.itresearchgate.net A novel three-component reaction involving 1,2-diaza-1,3-dienes, α-aminoacetals, and iso(thio)cyanates has been developed to produce 1H-imidazo[5,1-c] nih.govrsc.orgoxazine derivatives with diversification on the morpholine (B109124) portion of the bicyclic system. researchgate.net This strategy allows for the introduction of substituents at multiple positions in a single step, streamlining the synthesis of compound libraries.
| Method | Position(s) Functionalized | Key Reagents/Catalysts | Advantages |
| Cyclization of C-2 aroyl substituted imidazolo methanols | C-2 | Chloroacetyl chloride, various bases | Access to C-2 aryl derivatives |
| Palladium-catalyzed amidation | N1 | Pd catalysts, Me4tBu-XPhos ligand | Regioselective N1-substitution |
| Regioselective metalation | Various positions | TMP-bases (e.g., TMPMgCl·LiCl) | High regioselectivity, access to polyfunctionalized derivatives |
| Three-component reaction | Multiple positions | 1,2-diaza-1,3-dienes, α-aminoacetals, iso(thio)cyanates | High efficiency, molecular diversity |
Scaffold Extension and Ring Expansion Strategies
To further explore the chemical space and generate novel molecular architectures, researchers have investigated strategies to extend the 5H,6H,8H-imidazo[2,1-c] nih.govrsc.orgoxazine scaffold and to perform ring expansions. These modifications can lead to compounds with altered physicochemical properties and potentially new biological activities.
Scaffold extension often involves the annulation of additional rings onto the existing imidazo-oxazine core. For example, the synthesis of 1H-benzo rsc.orgd-nb.infoimidazo[1,2-c] nih.govuniurb.itoxazin-1-one derivatives has been achieved through a silver carbonate/trifluoroacetic acid-catalyzed intramolecular 6-endo-dig cyclization of N-Boc-2-alkynylbenzimidazole substrates. nih.govmdpi.com This reaction creates a fused benzene (B151609) ring, significantly expanding the scaffold. Similarly, the synthesis of imidazo[1,2-a] nih.govuniurb.itd-nb.infotriazines has been explored by fusing an imidazole ring with a triazine core, demonstrating the potential for creating more complex heterocyclic systems. nih.gov
Ring expansion strategies offer another avenue for scaffold diversification. While specific examples directly pertaining to the 5H,6H,8H-imidazo[2,1-c] nih.govrsc.orgoxazine ring system are less common in the literature, related methodologies provide a proof of concept. For instance, the Heine reaction, which involves the rearrangement of N-acylaziridines to form oxazolines, is a well-established ring expansion method. researchgate.net The synthesis of the imidazo[4,5-c]isoxazole ring system has been reported through the thermolysis of 2-(4-nitro-1H-imidazol-5-yl) acetate (B1210297) and malonate derivatives, which involves the formation of an imidazo[4,5-c] nih.govorganic-chemistry.orgoxazine intermediate. rsc.org This suggests that under specific conditions, rearrangements leading to ring-expanded products are feasible.
| Strategy | Resulting Scaffold | Key Reaction Type | Example Precursor |
| Benzannulation | 1H-Benzo rsc.orgd-nb.infoimidazo[1,2-c] nih.govuniurb.itoxazin-1-one | Intramolecular 6-endo-dig cyclization | N-Boc-2-alkynylbenzimidazole |
| Triazine Fusion | Imidazo[1,2-a] nih.govuniurb.itd-nb.infotriazine | Fused ring synthesis | Triazinic inhibitors |
| Isoxazole Formation | 4H-Imidazo[4,5-c]isoxazole | Thermolysis and rearrangement | 2-(4-Nitro-1H-imidazol-5-yl) acetate |
Catalyst Development for Enhanced Synthetic Efficiency
The development of novel catalysts has been instrumental in improving the efficiency, selectivity, and sustainability of synthetic routes towards 5H,6H,8H-imidazo[2,1-c] nih.govrsc.orgoxazine and related scaffolds. Catalysts can enable reactions to proceed under milder conditions, reduce reaction times, and minimize the formation of byproducts.
Palladium catalysts, in combination with specialized ligands like Me4tBu-XPhos, have proven effective in the regioselective synthesis of imidazo[4,5-b]pyridines and -pyrazines, which share a common imidazole core. organic-chemistry.org Copper catalysts have also been widely employed. For instance, copper(I) iodide (CuI) has been used in a three-component domino reaction to synthesize imidazo[1,2-a]pyridines. beilstein-journals.org Furthermore, titania-supported copper chloride (CuCl2/nano TiO2) has been developed as a heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridines, offering the advantage of easy recovery and recyclability. beilstein-journals.org
Iron catalysts are emerging as a more sustainable alternative to precious metal catalysts. Mechanistic studies have shown that iron catalysts can promote a novel multicomponent redox reaction for the synthesis of imidazolines. rsc.org In the context of imidazo[5,1-c] nih.govrsc.orgoxazine synthesis, iron(III) chloride (FeCl3) has been used to catalyze the intramolecular N-annulation of (thio)hydantoin intermediates. researchgate.net
The use of organocatalysts is another area of active research. Imidazolium salts have been shown to catalyze their own synthesis from simple starting materials, highlighting the potential for autocatalytic and prebiotic synthetic pathways. nih.gov
| Catalyst System | Reaction Type | Advantages |
| Pd/Me4tBu-XPhos | Palladium-catalyzed amidation | High regioselectivity, good yields |
| CuI/NaHSO4·SiO2 | Three-component domino reaction | Domino process, good yields |
| CuCl2/nano TiO2 | Aerobic oxidation | Heterogeneous, recyclable, stable |
| FeCl3 | Intramolecular N-annulation | Readily available, efficient |
| Imidazolium salts | Multicomponent reaction | Organocatalytic, potential for autocatalysis |
Green Chemistry Approaches in Imidazo[2,1-c]nih.govrsc.orgoxazine Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
The use of heterogeneous catalysts, such as the aforementioned CuCl2/nano TiO2, is a key green chemistry principle as it simplifies product purification and allows for catalyst reuse. beilstein-journals.org Similarly, the use of solid acid catalysts like Amberlyst 15H in the synthesis of 1H-imidazo[5,1-c] nih.govrsc.orgoxazine derivatives offers benefits such as safety in use, rapid removal, and easy regeneration. uniurb.it
Solvent selection is another critical aspect of green chemistry. Researchers are exploring the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-Me-THF), as alternatives to traditional volatile organic compounds. d-nb.info Water has also been successfully employed as a reaction medium for the synthesis of related heterocyclic systems, offering significant environmental benefits. researchgate.net
| Green Chemistry Approach | Specific Example | Benefit |
| Heterogeneous Catalysis | CuCl2/nano TiO2, Amberlyst 15H | Recyclability, ease of separation |
| Green Solvents | 2-Me-THF, Water | Reduced environmental impact, improved safety |
| Solvent-Free Conditions | Grinding | Reduced waste, shorter reaction times |
| One-Pot/Cascade Reactions | Sequential 3-CR/fused-heteroannulation | Increased efficiency, reduced workup |
Future Directions and Emerging Research Opportunities for 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine Chemistry
Design of Novel Scaffolds with Tuned Reactivity and Bioactivity
The inherent structure of the 5H,6H,8H-imidazo[2,1-c] nih.govucl.ac.ukoxazine (B8389632) core provides a fertile ground for the rational design of novel molecular frameworks with finely tuned reactivity and biological functions. Future explorations in this area are expected to concentrate on several key strategies:
Systematic Functionalization: The strategic introduction of various substituents at different positions on the imidazooxazine ring system can significantly alter its electronic and steric properties. This, in turn, influences how the molecule interacts with biological targets. For instance, the addition of electron-withdrawing or electron-donating groups can modulate the scaffold's reactivity, affecting its metabolic stability and enabling specific chemical transformations for further diversification. The carboxylic acid group at position 8, for example, enhances polarity and allows for the formation of salts to improve solubility.
Scaffold Hopping and Bioisosteric Replacement: A "scaffold hopping" strategy, where the core imidazooxazine structure is replaced with a different but functionally similar one, can lead to the discovery of novel compounds with improved properties. rsc.org For example, creating imidazo[2,1-c] nih.govucl.ac.ukthiazine (B8601807) analogs by replacing the oxygen with a sulfur atom could yield derivatives with distinct biological activities. nih.gov This approach has been successfully used in developing novel inhibitors for various enzymes.
Stereoselective Synthesis: As many biological interactions are stereospecific, the development of methods to control the three-dimensional arrangement of atoms in 5H,6H,8H-imidazo[2,1-c] nih.govucl.ac.ukoxazine derivatives is paramount. Enantiomerically pure compounds will allow for a more precise understanding of structure-activity relationships (SAR) and the identification of the more potent stereoisomer.
Exploration of New Biological Targets and Pathways for Mechanistic Probes
While the 5H,6H,8H-imidazo[2,1-c] nih.govucl.ac.ukoxazine scaffold has shown activity against specific targets, a vast array of potential biological applications remains untapped. Future research endeavors should focus on:
Broadening the Screening Funnel: Large-scale screening of libraries of 5H,6H,8H-imidazo[2,1-c] nih.govucl.ac.ukoxazine derivatives against a diverse panel of biological targets is crucial for uncovering new therapeutic avenues. This includes testing against various enzymes, receptors, and ion channels implicated in a range of diseases, from cancer to neurodegenerative disorders. mdpi.comresearchgate.net For instance, derivatives of the related imidazo[2,1-b] nih.govucl.ac.uknih.govthiadiazole scaffold have shown anti-inflammatory and analgesic properties. mdpi.com
Unraveling Mechanisms of Action: For compounds demonstrating significant biological effects, a deep dive into their mechanism of action is essential. This involves pinpointing the specific molecular targets and understanding how the compound modulates their function. Techniques such as molecular docking can provide insights into the binding interactions between the compounds and their targets. ucl.ac.ukmdpi.com
Development of Chemical Probes: The unique structure of the 5H,6H,8H-imidazo[2,1-c] nih.govucl.ac.ukoxazine core makes it an ideal candidate for the development of chemical probes. These tools, often tagged with fluorescent markers, can be used to visualize and study biological processes within living cells, offering valuable insights into cellular function and disease.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the process of drug discovery and material design. These powerful computational tools can significantly accelerate the design and optimization of novel 5H,6H,8H-imidazo[2,1-c] nih.govucl.ac.ukoxazine derivatives.
Predictive Modeling for Enhanced Efficiency: AI and ML algorithms can be trained on existing chemical and biological data to build models that predict the properties of new imidazooxazine derivatives. These models can forecast a compound's bioactivity, toxicity, and pharmacokinetic profile (ADMET), allowing researchers to virtually screen vast numbers of molecules and prioritize the most promising candidates for synthesis and testing. nih.gov
De Novo Design of Innovative Structures: Generative AI models offer the exciting possibility of designing entirely new 5H,6H,8H-imidazo[2,1-c] nih.govucl.ac.ukoxazine-based molecules from scratch. By learning the fundamental principles of chemical bonding and molecular interactions, these models can propose novel structures tailored to have specific, desirable properties.
Streamlining Synthetic Pathways: AI-powered retrosynthesis tools can assist chemists in devising efficient and practical synthetic routes to complex 5H,6H,8H-imidazo[2,1-c] nih.govucl.ac.ukoxazine derivatives. By analyzing the target molecule's structure, these programs can suggest a step-by-step reaction plan, drawing upon a vast knowledge base of chemical reactions.
Applications in Chemical Biology and Material Sciences
The utility of the 5H,6H,8H-imidazo[2,1-c] nih.govucl.ac.ukoxazine scaffold is not limited to medicinal chemistry; it also holds significant promise for applications in chemical biology and material sciences.
Molecular Imaging and Sensing: The fused heterocyclic system can be incorporated into the design of fluorescent probes and sensors for detecting specific ions, small molecules, or changes in the cellular environment. By attaching appropriate recognition elements, these probes can signal the presence of a target through a change in their optical properties.
Organic Electronics and Photonics: The electronic properties of certain 5H,6H,8H-imidazo[2,1-c] nih.govucl.ac.ukoxazine derivatives make them potential candidates for use in organic electronic devices. With appropriate chemical modifications, these molecules could be developed into materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells.
Functional Polymers and Advanced Materials: The 5H,6H,8H-imidazo[2,1-c] nih.govucl.ac.ukoxazine motif can be integrated into polymer chains or used as functional pendants to create novel materials with unique characteristics. Such materials could find applications in diverse fields, including targeted drug delivery systems, advanced catalysis, and the development of "smart" coatings.
Q & A
Basic Research Questions
Q. What experimental parameters should be prioritized to optimize the synthesis yield of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine?
- Methodological Answer : Use factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between variables and isolate optimal conditions. Pre-experimental screening (e.g., one-variable-at-a-time) is recommended to narrow critical parameters before full optimization . Monitoring intermediates via spectroscopy (e.g., NMR, FTIR) ensures reaction progression aligns with mechanistic expectations .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Combine chromatographic techniques (HPLC or GC-MS) with spectroscopic methods (¹H/¹³C NMR) to detect impurities. For polar byproducts, ion-exchange chromatography or membrane separation technologies (e.g., nanofiltration) may enhance purification efficiency . Quantify purity using calibration curves derived from reference standards with known concentrations .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. 2D NMR (COSY, HSQC, HMBC) resolves complex heterocyclic ring systems by correlating proton and carbon shifts. X-ray crystallography provides definitive stereochemical assignments if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and compare activation energies of competing pathways. Tools like COMSOL Multiphysics integrate reaction kinetics with thermodynamic data to simulate plausible mechanisms. Validate models against experimental isotopic labeling or kinetic isotope effects (KIEs) .
Q. What strategies address reproducibility challenges in scaling up lab-scale synthesis protocols?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like pH and temperature. Use dimensionless scaling parameters (e.g., Reynolds number) to maintain mixing efficiency in larger reactors. Quasi-experimental designs with control groups can isolate variables affecting batch-to-batch variability .
Q. How can AI-driven platforms enhance the design of derivatives with improved bioactivity?
- Methodological Answer : Train machine learning models on structure-activity relationship (SAR) datasets to predict modifications at key positions (e.g., substituents on the imidazo-oxazine core). Generative adversarial networks (GANs) propose novel analogs, which are validated via in silico docking (e.g., AutoDock Vina) against target proteins .
Q. What methodologies reconcile discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzyme interactions and tissue distribution. Use LC-MS/MS to quantify plasma concentrations and correlate with in vitro microsomal stability assays. Cross-species comparisons (e.g., rodent vs. human hepatocytes) identify translatable metabolic pathways .
Methodological Considerations
- Data Contradiction Analysis : Apply Bayesian statistics to weigh conflicting results (e.g., divergent catalytic efficiencies) by assigning likelihoods based on experimental rigor. Sensitivity analysis in computational models identifies parameters most prone to error .
- Theoretical Framework Integration : Align mechanistic hypotheses with established reaction theories (e.g., frontier molecular orbital theory for cycloadditions) to ensure methodological coherence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
